molecular formula C19H23NO5S B033051 4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid CAS No. 83949-32-0

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid

Cat. No. B033051
CAS RN: 83949-32-0
M. Wt: 377.5 g/mol
InChI Key: NQLZTDKDXBKUGY-UHFFFAOYSA-N
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Description

The compounds 4-Methylbenzene-1-sulfonic acid and 4-phenylpiperidine-4-carboxylic acid are significant due to their roles in synthetic chemistry and potential applications in material science and pharmaceuticals. Their synthesis, molecular structure, and properties are crucial for their application in these fields.

Synthesis Analysis

The synthesis of derivatives related to 4-Methylbenzene-1-sulfonic acid involves bromination, acidic hydrolysis, and oxidation processes, with an efficiency that makes it a valuable method for producing such compounds (Zheng, 2000). Furthermore, the preparation of sulfonated poly(ether ether ketone) demonstrates the synthesis of complex materials with pendant carboxyl groups, showing the versatility of sulfonation chemistry (Li et al., 2009).

Molecular Structure Analysis

Molecular structure and conformation studies reveal the existence of different conformers for sulfonamide derivatives, providing insight into their structural dynamics and potential reactivity (Petrov et al., 2008). The crystal structure of proton-transfer compounds of sulfosalicylic acid further illustrates the complex hydrogen-bonding and layered structures in these materials (Smith et al., 2005).

Chemical Reactions and Properties

Chemical reactions, including Friedel-Crafts alkylations and photoinduced electron transfer polymerization, highlight the reactivity of sulfonic acid derivatives and their utility in producing novel materials (Wilsdorf et al., 2013). The sulfonation and sulfation reactions of dihydroxybenzene derivatives further demonstrate the diverse chemical transformations possible with sulfonic acids (Cerfontain et al., 2010).

Physical Properties Analysis

The physical properties, including crystal structure and electrochemical behavior of metal sulfonate complexes, illustrate the potential of sulfonate derivatives in materials science and catalysis (Yang et al., 2003). These studies provide a foundation for understanding the interactions and stability of these compounds under various conditions.

Chemical Properties Analysis

Research on the chemical properties of sulfonated 1,2-dicyanobenzenes and their reactions reveals the synthetic versatility and potential applications of these compounds in organic synthesis and industrial chemistry (Negrimovsky et al., 1995).

Scientific Research Applications

4-Methylbenzene-1-sulfonic acid

  • Scientific Field : Organic Chemistry .
  • Summary of Application : This compound is used as a catalyst in various chemical reactions .
  • Methods of Application : It is used in the preparation of 1,3,5-trisubstituted pyrazoles derivatives, selenated ketene dithioacetals, triazoloquinazolinone and benzimidazoquinazolinone derivatives . It also serves as an intermediate in esterification and reductive amination reactions .

4-Phenylpiperidine-4-carboxylic acid

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Piperidine derivatives, including 4-Phenylpiperidine-4-carboxylic acid, are used in the synthesis of various pharmaceuticals .
  • Methods of Application : These compounds are synthesized through various organic reactions, including cyclization, cycloaddition, annulation, and amination .
  • Results or Outcomes : Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have shown potential in the treatment of various conditions, including cancer, viral infections, malaria, hypertension, and Alzheimer’s disease .

4-Methylbenzene-1-sulfonic acid

  • Scientific Field : Organic Chemistry .
  • Summary of Application : This compound is used in the synthesis of detergents, dyes, and sulfa drugs .
  • Methods of Application : It is used in the preparation of various organic compounds through reactions such as acetalization of an aldehyde and Fischer–Speier esterification .

4-Phenylpiperidine-4-carboxylic acid

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : This compound is used in the synthesis of a wide variety of stereodefined piperidines ranging from -amino acids and adipic acid derivatives to bicyclic piperidines with biological interest .
  • Methods of Application : These compounds are synthesized through various organic reactions, including cyclization, cycloaddition, annulation, and amination .
  • Results or Outcomes : Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have shown potential in the treatment of various conditions, including cancer, viral infections, malaria, hypertension, and Alzheimer’s disease .

4-Methylbenzene-1-sulfonic acid

  • Scientific Field : Organic Chemistry .
  • Summary of Application : This compound is used in the synthesis of detergents, dyes, and sulfa drugs .
  • Methods of Application : It is used in the preparation of various organic compounds through reactions such as acetalization of an aldehyde and Fischer–Speier esterification .

4-Phenylpiperidine-4-carboxylic acid

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : This compound is used in the synthesis of a wide variety of stereodefined piperidines ranging from -amino acids and adipic acid derivatives to bicyclic piperidines with biological interest .
  • Methods of Application : These compounds are synthesized through various organic reactions, including cyclization, cycloaddition, annulation, and amination .
  • Results or Outcomes : Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have shown potential in the treatment of various conditions, including cancer, viral infections, malaria, hypertension, and Alzheimer’s disease .

properties

IUPAC Name

4-methylbenzenesulfonic acid;4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C7H8O3S/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,13H,6-9H2,(H,14,15);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLZTDKDXBKUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid

CAS RN

83949-32-0
Record name 4-Piperidinecarboxylic acid, 4-phenyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83949-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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